Benzenemethanamine, alpha-phenyl-, 2-hydroxybenzoate
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Overview
Description
Benzenemethanamine, alpha-phenyl-, 2-hydroxybenzoate is a chemical compound with the molecular formula C20H19NO3 It is known for its unique structure, which combines a benzenemethanamine moiety with a 2-hydroxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, alpha-phenyl-, 2-hydroxybenzoate typically involves the reaction of benzenemethanamine with 2-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, alpha-phenyl-, 2-hydroxybenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in simpler, hydrogenated compounds .
Scientific Research Applications
Benzenemethanamine, alpha-phenyl-, 2-hydroxybenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, alpha-phenyl-, 2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-phenyl-: This compound has a similar structure but lacks the 2-hydroxybenzoate group.
Benzenemethanamine, alpha-phenyl-, 3-hydroxybenzoate: This compound is similar but has the hydroxy group in a different position on the benzoate ring.
Uniqueness
Benzenemethanamine, alpha-phenyl-, 2-hydroxybenzoate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
171507-28-1 |
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Molecular Formula |
C20H19NO3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
diphenylmethanamine;2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H13N.C7H6O3/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;8-6-4-2-1-3-5(6)7(9)10/h1-10,13H,14H2;1-4,8H,(H,9,10) |
InChI Key |
KNCKKMLHRGGUOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
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